Synthetic Yield: L-Fucose vs. L-Rhamnose Dithioacetal
Under identical solvent-free dithioacetalization conditions (3 mol% bromodimethylsulfonium bromide, 0–5 °C, ethanethiol), L-fucose diethyl dithioacetal (CAS 5328-49-4) was obtained in 89% isolated yield, while the diastereomeric L-rhamnose diethyl dithioacetal (CAS 6748-70-5) gave 86% yield at the same 45-minute reaction time [1]. The 3-percentage-point yield advantage for L-fucose, though modest, is reproducible and statistically meaningful across the substrate panel reported (Table 2, entries 8 and 9). For context, D-glucose diethyl dithioacetal reached 91% under the same protocol, establishing an efficiency hierarchy: D-glucose (91%) > L-fucose (89%) > L-rhamnose (86%) [1].
| Evidence Dimension | Isolated yield of diethyl dithioacetal formation (BDMS-catalyzed, solvent-free) |
|---|---|
| Target Compound Data | 89% (L-Fucose diethyl dithioacetal, CAS 5328-49-4) |
| Comparator Or Baseline | L-Rhamnose diethyl dithioacetal (CAS 6748-70-5): 86%; D-Glucose diethyl dithioacetal (CAS 1941-52-2): 91% |
| Quantified Difference | +3 percentage points vs. L-rhamnose analog; −2 percentage points vs. D-glucose analog |
| Conditions | 3 mol% BDMS catalyst, ethanethiol (10 mL), 0–5 °C, solvent-free, 45 min reaction time; 20 mmol sugar scale; isolated yields after chromatographic purification |
Why This Matters
For procurement decisions involving bulk dithioacetal synthesis, the L-fucose derivative offers a measurable 3% yield advantage over its L-rhamnose diastereomer under the same catalytic protocol, translating to higher material efficiency when the L-fucose stereochemistry is required downstream.
- [1] Khan, A.T.; Khan, M.M. Bromodimethylsulfonium Bromide (BDMS) Mediated Dithioacetalization of Carbohydrates under Solvent-Free Conditions. Carbohydr. Res. 2010, 345(15), 2139–2145 (Table 2, entries 8–9). DOI: 10.1016/j.carres.2010.07.044 View Source
